
Eniporide
概述
描述
依尼泊肽是一种有效的钠氢交换器 (NHE) 抑制剂,专门针对 NHE1 亚型。 这种化合物因其潜在的治疗应用而被广泛研究,尤其是在心血管疾病和缺血再灌注损伤的背景下 .
准备方法
合成路线和反应条件
依尼泊肽可以通过一系列涉及吡嗪环形成的化学反应合成。 合成路线通常包括在受控条件下将适当的起始原料反应以形成所需的吡嗪环结构 . 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和特定的催化剂来促进反应 .
工业生产方法
依尼泊肽的工业生产涉及将实验室合成方法扩大规模,以生产更大的数量。此过程需要严格的质量控制措施,以确保最终产品的纯度和一致性。 该化合物通常以固体形式生产,可以溶解在 DMSO 等溶剂中以用于各种应用 .
化学反应分析
反应类型
依尼泊肽会经历几种类型的化学反应,包括:
氧化: 依尼泊肽可以在特定条件下被氧化以形成各种氧化产物。
还原: 该化合物也可以进行还原反应,导致形成还原衍生物。
常见的试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂用于氧化,硼氢化钠等还原剂用于还原,以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控的温度和 pH 值,以确保所需的反应路径 .
形成的主要产物
从这些反应中形成的主要产物取决于使用的特定反应条件和试剂。 例如,依尼泊肽的氧化会导致形成具有不同官能团的氧化衍生物 .
科学研究应用
Clinical Applications
1. Acute Myocardial Infarction (AMI)
Eniporide has been investigated as an adjunct therapy in patients undergoing reperfusion treatment for acute myocardial infarction. The ESCAMI trial evaluated its safety and efficacy when administered before reperfusion therapy. Key findings include:
- Study Design : A phase II randomized controlled trial involving patients with ST-elevation myocardial infarction (STEMI) receiving either this compound or placebo alongside thrombolysis or primary percutaneous coronary intervention (PCI) .
- Efficacy Outcomes : The primary endpoint was the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) as a measure of infarct size. Initial results indicated that doses of 100 mg and 150 mg this compound were associated with smaller infarct sizes compared to placebo in the first stage of the trial . However, no significant differences were observed in clinical outcomes such as mortality or heart failure rates across groups .
2. Pharmacokinetics
Population pharmacokinetic studies have shown that this compound is well-tolerated with predictable pharmacokinetics across different patient populations:
- Clearance Rates : The estimated clearance for healthy subjects was approximately 29.2 L/h, while in patients it was slightly lower at 20.8 L/h . These findings suggest minimal dosage adjustments are necessary based on age or renal function.
Experimental Studies
1. Ischemia-Reperfusion Injury
Experimental studies using isolated heart models have demonstrated that this compound can significantly improve cardiac function post-reperfusion:
- Buffer pH Impact : In guinea pig heart models, this compound administration during ischemia resulted in better mitochondrial function and reduced infarct size compared to control conditions . Specifically, hearts treated with this compound exhibited improved recovery metrics and lower ROS levels during reperfusion.
2. Cardiac Hypertrophy and Heart Failure
Recent reviews have highlighted the potential of targeting NHE-1 for treating cardiac hypertrophy and heart failure, indicating that this compound may have broader implications beyond acute myocardial infarction . The inhibition of NHE-1 has been linked to reduced hypertrophic responses in experimental models.
Data Summary
The following table summarizes key findings from clinical trials and experimental studies involving this compound:
Study/Trial | Objective | Findings | |
---|---|---|---|
ESCAMI Trial | Evaluate safety/effectiveness in AMI | Smaller infarct sizes with 100 mg/150 mg doses | No significant clinical outcome improvement |
Population PK Study | Analyze pharmacokinetics | Clearance: 29.2 L/h (healthy), 20.8 L/h (patients) | Minimal adjustments needed for dosing |
Isolated Heart Model Study | Assess effects on ischemia-reperfusion | Improved cardiac function; reduced ROS levels | This compound enhances recovery post-reperfusion |
作用机制
依尼泊肽通过抑制钠氢交换器 1 (NHE1) 亚型发挥作用。这种抑制阻止了钠离子与氢离子跨细胞膜的交换,从而调节细胞内 pH 值。 依尼泊肽的分子靶标包括 NHE1 蛋白,该蛋白参与维持细胞离子稳态 . 通过抑制 NHE1,依尼泊肽可以减少缺血再灌注损伤期间的细胞损伤,并可能抑制癌细胞生长 .
相似化合物的比较
类似化合物
卡立泊肽: 另一种有效的 NHE1 抑制剂,在心血管和癌症研究中具有类似的应用.
阿米洛利: 一种不太特异性的 NHE 抑制剂,也靶向其他离子通道.
EIPA (5-(N-乙基-N-异丙基)阿米洛利): 一种吡嗪酰胍类 NHE1 抑制剂,具有强大的抗癌作用.
依尼泊肽的独特性
依尼泊肽因其对 NHE1 亚型的特异性高而独一无二,使其成为研究 NHE1 在各种疾病中的作用的有价值工具。 与其他 NHE 抑制剂不同,依尼泊肽在减少缺血再灌注损伤和抑制癌细胞生长方面显示出令人鼓舞的结果,且没有明显的脱靶效应 .
生物活性
Eniporide is a selective inhibitor of the Na/H exchanger (NHE-1), a protein that plays a crucial role in cellular pH regulation and is implicated in various pathophysiological conditions, particularly myocardial ischemia and reperfusion injury. This article explores the biological activity of this compound, focusing on its effects in clinical settings, particularly in acute myocardial infarction (AMI), as well as its cellular mechanisms and implications for cancer therapy.
This compound specifically inhibits the NHE-1 isoform, which is predominantly expressed in cardiac myocytes. By blocking this exchanger, this compound reduces intracellular sodium levels, which subsequently decreases intracellular calcium overload during ischemic conditions. This mechanism is critical for protecting myocardial cells from damage during reperfusion following an ischemic event.
ESCAMI Trial Overview
The ESCAMI trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and cardioprotective effects of this compound in patients with AMI. The study included 1,389 patients who received either this compound or a placebo alongside reperfusion therapy (thrombolysis or primary angioplasty) within 6 hours of symptom onset.
Key Findings:
- Infarct Size Reduction: Initial stages showed that doses of 100 mg and 150 mg of this compound resulted in smaller infarct sizes compared to placebo (mean alpha-hydroxybutyrate dehydrogenase AUC: placebo 44.2 U/ml x h vs. 100 mg this compound 40.2 U/ml x h; 150 mg this compound 33.9 U/ml x h) .
- Secondary Outcomes: However, subsequent stages did not confirm these findings, with no significant differences in clinical outcomes such as death or heart failure .
- Safety Profile: this compound was generally well tolerated among participants, with no significant adverse events reported .
Biological Activity in Cancer Therapy
Recent studies have also investigated the potential use of this compound in cancer treatment due to its effects on cell viability and apoptosis mechanisms. Research indicated that while this compound effectively inhibits NHE-1 activity, its cytotoxic effects vary significantly across different cell types.
Cell Viability Studies:
- In experiments involving breast cancer spheroids (e.g., MCF-7 and MDA-MB-231), this compound demonstrated minimal cytotoxic effects compared to other NHE inhibitors like EIPA and HMA, which exhibited significant viability loss .
- The differential response suggests that this compound's efficacy may be limited by compensatory acid extrusion mechanisms activated during spheroid growth .
Comparative Efficacy of NHE Inhibitors
A comparative analysis of various NHE inhibitors highlights the potency and selectivity of this compound:
Compound | IC50 (NHE-1) | Selectivity for NHE Isoforms |
---|---|---|
This compound | 4.5 nM | High |
Cariporide | 5 nM | Moderate |
Zoniporide | 0.25 nM | High |
This table illustrates that while this compound is effective against NHE-1, its clinical benefits may not translate uniformly across different therapeutic contexts.
属性
IUPAC Name |
N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMBZFZZOBWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870132 | |
Record name | Eniporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176644-21-6 | |
Record name | Eniporide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniporide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniporide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENIPORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。